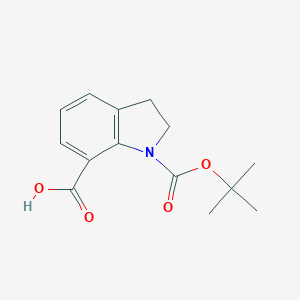
N-Boc-indoline-7-carboxylic acid
Overview
Description
N-Boc-indoline-7-carboxylic acid: is a chemical compound that belongs to the indoline family. Indoline derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring, and a carboxylic acid group at the 7-position of the indoline ring .
Mechanism of Action
- Primary Targets : While specific targets for N-Boc-indoline-7-carboxylic acid are not widely documented, it is often used as a reagent in the preparation of potent and selective EP4 receptor ligands . The EP4 receptor is a subtype of prostaglandin E2 (PGE2) receptor, which plays a role in inflammation, pain, and immune responses.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc Protection: The synthesis of N-Boc-indoline-7-carboxylic acid typically begins with the protection of the nitrogen atom of indoline using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Boc-indoline-7-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the indoline ring, particularly at the 7-position. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Major Products
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Reduced derivatives such as N-Boc-indoline-7-methanol.
Substitution: Substituted derivatives such as N-Boc-indoline-7-bromo or N-Boc-indoline-7-amino.
Scientific Research Applications
Chemistry: : N-Boc-indoline-7-carboxylic acid is used as a building block in the synthesis of various indoline-based compounds. It serves as a precursor for the synthesis of complex natural products and pharmaceuticals .
Biology: : In biological research, this compound is used to study the biological activity of indoline derivatives. It is involved in the synthesis of compounds with potential anticancer, antiviral, and antimicrobial properties .
Medicine: : The compound is used in medicinal chemistry for the development of new drugs. Indoline derivatives have shown promise in the treatment of various diseases, including cancer, viral infections, and bacterial infections .
Industry: : In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. It is also used in the development of new catalysts and ligands for chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-indoline-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
N-Boc-indoline-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
N-Boc-indoline-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness: : N-Boc-indoline-7-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 7-position, which can influence its reactivity and interactions compared to other positional isomers. This unique positioning can lead to different biological activities and applications in research and industry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMIYWLXFROHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-20-8 | |
| Record name | N-Boc-indoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


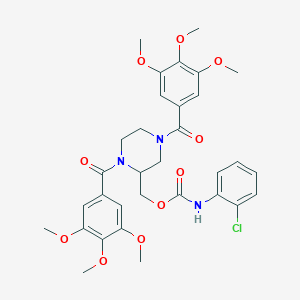
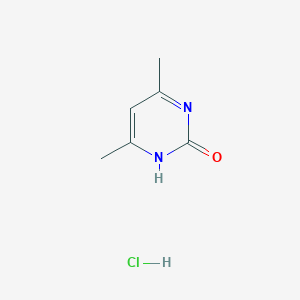
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
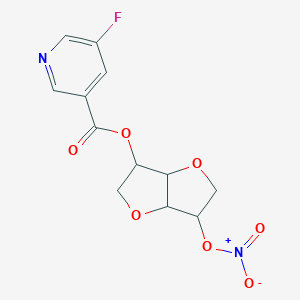
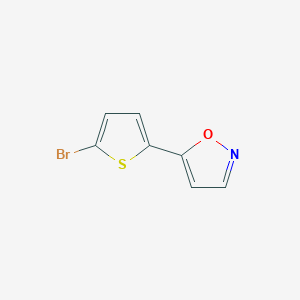

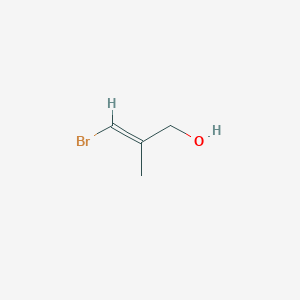
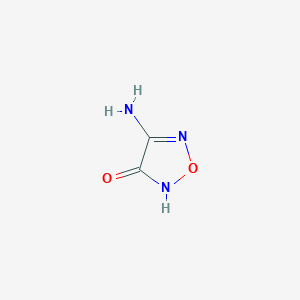

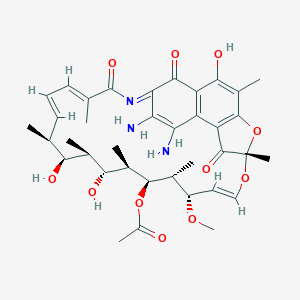

![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)


